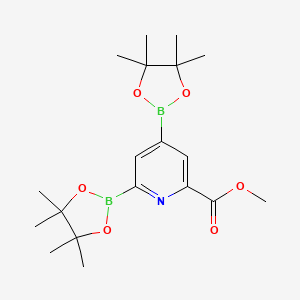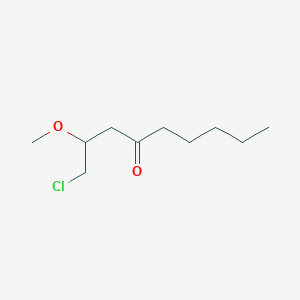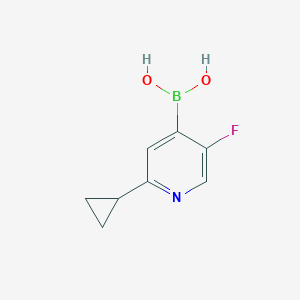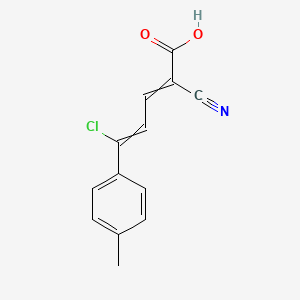
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H5Cl2F3N4. This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various chemical products, particularly in the field of pesticides .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps :
Diazotization Reaction: 2,6-dichloro-4-trifluoromethyl aniline is subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with 2,3-dicyanopropionic acid ethyl ester under weak acidic conditions to form a cyclic compound.
Chlorination: Chlorine is introduced into the cyclic compound to achieve chlorination.
Decarboxylation: The pH is regulated to induce decarboxylation, resulting in the formation of the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The average yield of the industrial method is not lower than 95%, and the product purity exceeds 99.50% .
化学反応の分析
Types of Reactions
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, particularly as an intermediate in the synthesis of insecticides like fipronil.
作用機序
The mechanism of action of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, in the case of its use as an intermediate in the synthesis of fipronil, the compound acts on the chloride channel of insect nerves, inhibiting the metabolism of gamma-aminobutyric acid (GABA) and leading to the disruption of neural transmission in insects.
類似化合物との比較
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is also used as an intermediate in the synthesis of fipronil.
2,6-dichloro-4-trifluoromethylphenylhydrazine: Another related compound used in similar synthetic routes.
Uniqueness
The uniqueness of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of highly effective insecticides like fipronil highlights its importance in the field of agrochemicals .
特性
分子式 |
C12H5Cl2F3N4O2 |
|---|---|
分子量 |
365.09 g/mol |
IUPAC名 |
5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N4O2/c13-5-1-4(12(15,16)17)2-6(14)9(5)21-10(19)8(11(22)23)7(3-18)20-21/h1-2H,19H2,(H,22,23) |
InChIキー |
ZBCWGEVHALSPLJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(=O)O)N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)

![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)

